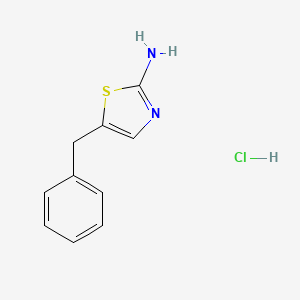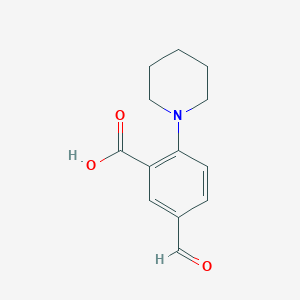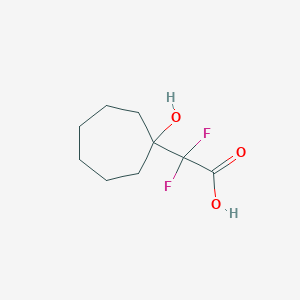![molecular formula C8H13ClN4O2 B2541351 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride CAS No. 2138240-22-7](/img/structure/B2541351.png)
5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride is an intricate chemical compound with significant potential in various scientific fields. Its unique structure, characterized by a hexahydrofuro[3,4-c]pyrrole ring and an oxadiazole moiety, suggests diverse reactivity and utility in synthetic chemistry, biological research, and potentially even pharmaceutical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine often begins with the formation of the hexahydrofuro[3,4-c]pyrrole scaffold This can be accomplished through a sequence of cyclization reactions starting from readily available starting materials, under controlled temperature and pressure to ensure selectivity and yield
Industrial Production Methods
On an industrial scale, the production of this compound would necessitate optimized processes to ensure high purity and yield. This would likely involve automated multi-step synthesis using flow chemistry techniques, where reagents and intermediates are continuously processed, reducing reaction times and improving overall efficiency. Emphasis would be placed on solvent recovery and recycling to minimize environmental impact.
化学反応の分析
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Oxidation: : The furo[3,4-c]pyrrole ring can undergo oxidative transformations, potentially leading to the formation of dihydroxy derivatives.
Reduction: : Reductive conditions can open the oxadiazole ring, producing amines or other reduced products.
Substitution: : Nucleophilic or electrophilic substitution reactions are feasible at the oxadiazole nitrogen and furo[3,4-c]pyrrole ring positions.
Common Reagents and Conditions
Key reagents used include:
Oxidants: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reductants: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Alkyl halides, acyl chlorides, and anhydrides under basic or acidic conditions.
Major Products Formed
The primary products include:
Hydroxy derivatives: from oxidation.
Amines: from reduction.
Substituted oxadiazoles: from substitution reactions.
科学的研究の応用
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the study of ring strain, reactivity, and electronic properties in heterocyclic chemistry.
Biology
Biologically, it can be used to explore enzyme inhibition, receptor binding, and other biochemical pathways. Its interactions with biological macromolecules can provide insights into its potential as a drug candidate.
Medicine
Medically, this compound could be investigated for its therapeutic properties. Its distinct chemical framework might confer specific biological activity, making it a potential lead compound in drug discovery efforts.
Industry
Industrially, it can be applied in the development of new materials, such as polymers and composites, leveraging its unique reactivity and structural characteristics.
作用機序
Molecular Targets and Pathways
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, influencing their activity. For instance, it may inhibit enzyme function by fitting into the active site, blocking substrate access. Alternatively, it might bind to receptors, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
Other compounds in the same chemical family include:
5-(pyrrolidin-3-yl)-1,3,4-oxadiazole-2-amine
5-[(2-oxopiperidin-3-yl)]-1,3,4-oxadiazole-2-amine
Highlighting Uniqueness
Compared to these similar compounds, 5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride stands out due to its enhanced ring stability and potential for unique biological activity. This uniqueness could translate into distinct advantages in applications ranging from synthetic chemistry to therapeutic development.
特性
IUPAC Name |
5-[(3aS,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.ClH/c9-7-12-11-6(14-7)8-3-10-1-5(8)2-13-4-8;/h5,10H,1-4H2,(H2,9,12);1H/t5-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIJTSNNTGVWKL-XMLTWROESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2(CN1)C3=NN=C(O3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC[C@]2(CN1)C3=NN=C(O3)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Oxiran-2-yl-[4-(2-propan-2-ylpyrimidin-4-yl)piperidin-1-yl]methanone](/img/structure/B2541269.png)

![N-(4-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2541271.png)


![N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2541277.png)


![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-one](/img/structure/B2541282.png)



![2-[(Oxolan-2-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2541287.png)

